![molecular formula C17H24N2O2S B3005398 2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034274-91-2](/img/structure/B3005398.png)
2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Overview
Description
The compound 2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a chemical that likely contains a piperidine ring, a common structural motif in medicinal chemistry due to its presence in many biologically active molecules. The pyridin-4-yloxy group suggests the presence of a pyridine ring, which is known for its role in various chemical reactions due to its nitrogen-containing heterocycle. The cyclopentylthio group indicates a sulfur-containing five-membered ring attached to the rest of the molecule, which could potentially impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of related piperidine compounds has been demonstrated using donor-acceptor cyclopropanes and cyclobutanes in the presence of MgI2 as a Lewis acid, with 1,3,5-triazinanes leading to the formation of the desired five- or six-membered ring systems. This method provides an efficient entry to a class of pyrrolidines and piperidines under mild conditions and with high yields, tolerating a variety of functional groups .
Molecular Structure Analysis
While the specific molecular structure of 2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is not provided, related compounds have been studied using various spectroscopic and theoretical methods. For instance, a similar compound with a pyridinyl and a cyclobutyl group has been characterized by IR, NMR, and UV spectra, as well as X-ray diffraction. Theoretical studies including Density Functional Theory (DFT) have been used to investigate the optimized structure, vibrational assignments, chemical shifts, and molecular orbital energies .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied using DFT. Parameters such as ionization potential, electron affinity, electronegativity, global chemical hardness, and chemical softness provide insight into the reactivity and stability of the molecule. The UV–Visible spectrum and electronic properties like HOMO and LUMO energies have been measured, which are crucial for understanding the electronic transitions and potential applications in materials science . The experimental data from these studies are reported to be in good agreement with the calculated values, suggesting the reliability of theoretical methods in predicting the properties of such compounds.
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-17(13-22-16-5-1-2-6-16)19-11-3-4-15(12-19)21-14-7-9-18-10-8-14/h7-10,15-16H,1-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWQLUBDWPUKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone |
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